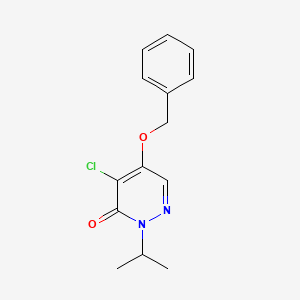![molecular formula C18H14ClNO3 B12908421 Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate CAS No. 111989-94-7](/img/structure/B12908421.png)
Methyl [2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and an oxazole ring, which are linked to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate typically involves the condensation of 4-chlorobenzaldehyde with benzoyl chloride in the presence of a base to form the corresponding oxazole intermediate. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(4-bromophenyl)acetate
Uniqueness
Methyl 2-(2-(4-chlorophenyl)-5-phenyloxazol-4-yl)acetate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
111989-94-7 |
|---|---|
分子式 |
C18H14ClNO3 |
分子量 |
327.8 g/mol |
IUPAC名 |
methyl 2-[2-(4-chlorophenyl)-5-phenyl-1,3-oxazol-4-yl]acetate |
InChI |
InChI=1S/C18H14ClNO3/c1-22-16(21)11-15-17(12-5-3-2-4-6-12)23-18(20-15)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3 |
InChIキー |
ZMHWOUCYAHUXBC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)




![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)



![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)

![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)

